Isoform Selectivity: CypD-IN-4 Exhibits Unprecedented >60-Fold Preference for CypD Over CypA, CypB, and CypE
CypD-IN-4 demonstrates the highest selectivity for CypD over other cyclophilin isoforms (CypA, CypB, CypE) among macrocyclic inhibitors. Its IC50 for CypD is 0.057 μM, compared to 3.4 μM for CypA, 1.1 μM for CypB, and 0.8 μM for CypE [1]. This represents a 60-fold selectivity for CypD over CypA, a 19-fold selectivity over CypB, and a 14-fold selectivity over CypE [1]. In contrast, the classical CypD inhibitor Cyclosporin A (CsA) is non-selective, with near-equivalent potency against CypA (0.01 μM), CypB (0.01 μM), and CypD (0.02 μM) [2]. The clinical-stage analog Alisporivir also lacks meaningful selectivity, with IC50 values of 0.07 μM, 0.04 μM, and 0.03 μM for CypA, CypB, and CypD, respectively [2].
| Evidence Dimension | In vitro PPIase activity inhibition (IC50, μM) |
|---|---|
| Target Compound Data | CypD: 0.057 μM; CypA: 3.4 μM; CypB: 1.1 μM; CypE: 0.8 μM |
| Comparator Or Baseline | Cyclosporin A (CsA): CypD: 0.02±0.003 μM; CypA: 0.01±0.003 μM; CypB: 0.01±0.005 μM. Alisporivir: CypD: 0.03±0.005 μM; CypA: 0.07±0.003 μM; CypB: 0.04±0.012 μM. |
| Quantified Difference | CypD-IN-4 selectivity (CypA/CypD) = 60-fold; (CypB/CypD) = 19-fold; (CypE/CypD) = 14-fold. CsA selectivity (CypA/CypD) = 0.5-fold; (CypB/CypD) = 0.5-fold. Alisporivir selectivity (CypA/CypD) = 2.3-fold; (CypB/CypD) = 1.3-fold. |
| Conditions | PPIase (peptidyl-prolyl cis/trans isomerase) assay, recombinant human proteins. |
Why This Matters
This >60-fold selectivity window allows researchers to interrogate CypD-specific biology and mPTP regulation with drastically reduced confounding effects from CypA, CypB, or CypE inhibition, a critical limitation of all prior CypD tool compounds.
- [1] Peterson, A. A., et al. Discovery and molecular basis of subtype-selective cyclophilin inhibitors. Nat Chem Biol, 2022, 18, 1184-1195. View Source
- [2] Ahmed-Belkacem, A., et al. Fragment-based discovery of non-immunosuppressive cyclophilin inhibitors. J Med Chem, 2016. Table 1. View Source
